(1-Isopropyl-1H-pyrazol-4-yl)boronic acid

Description

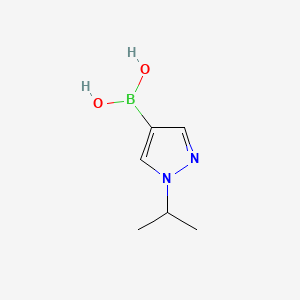

Structure

2D Structure

Properties

IUPAC Name |

(1-propan-2-ylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BN2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVZNLMUFJYZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681761 | |

| Record name | [1-(Propan-2-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201643-90-4 | |

| Record name | B-[1-(1-Methylethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201643-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Propan-2-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1-Isopropyl-1H-pyrazol-4-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining (1-Isopropyl-1H-pyrazol-4-yl)boronic acid and its corresponding pinacol ester. This compound is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This document details a robust three-step synthetic pathway, commencing with the iodination of pyrazole, followed by N-alkylation, and culminating in a Grignard-mediated borylation. Each step is accompanied by detailed experimental protocols, and all relevant quantitative data is summarized for clarity and comparative analysis. Furthermore, a visual representation of the synthetic workflow is provided to enhance understanding.

Introduction

Pyrazole boronic acids and their esters are pivotal reagents in modern organic synthesis, particularly in the realm of pharmaceutical research and development. The pyrazole moiety is a well-established pharmacophore present in numerous biologically active compounds, while the boronic acid functional group serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This compound, and its more stable pinacol ester derivative, is a key intermediate for the synthesis of a range of molecules, including kinase inhibitors. This guide presents a detailed and practical synthesis route for this important compound.

Synthetic Pathway Overview

The synthesis of this compound pinacol ester is efficiently achieved through a three-step sequence starting from pyrazole. The overall workflow is depicted below.

Caption: Synthetic workflow for this compound pinacol ester.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields and reaction conditions.

Step 1: Synthesis of 4-Iodopyrazole

The first step involves the regioselective iodination of pyrazole at the C4 position. This is achieved using iodine in the presence of an oxidizing agent such as hydrogen peroxide.

Experimental Protocol:

-

To a suitable reaction vessel, add pyrazole and water.

-

With stirring, add iodine to the suspension.

-

Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the mixture at room temperature.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-iodopyrazole.

-

The crude product can be further purified by recrystallization or column chromatography.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |

| Pyrazole | Iodine, Hydrogen Peroxide | Water | Room Temp. | 1-4 h | High | >95% |

Step 2: Synthesis of 1-Isopropyl-4-iodopyrazole

The second step is the N-alkylation of 4-iodopyrazole with an isopropyl group. This is typically carried out using an isopropyl halide in the presence of a base.

Experimental Protocol:

-

To a solution of 4-iodopyrazole in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride).

-

Stir the mixture for a short period to allow for the deprotonation of the pyrazole nitrogen.

-

Add the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 1-isopropyl-4-iodopyrazole.

-

Purify the product by column chromatography if necessary.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |

| 4-Iodopyrazole | Isopropyl halide, Base (K₂CO₃) | DMF | Elevated Temp. | 2-16 h | Good | >97% |

Step 3: Synthesis of this compound pinacol ester

The final step involves the conversion of the iodo-group to a boronic acid pinacol ester via a Grignard reaction followed by borylation.[1][2]

Experimental Protocol:

-

In an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-isopropyl-4-iodopyrazole (20g) in anhydrous tetrahydrofuran (THF).[1][2]

-

Cool the solution to between -15°C and -20°C using an appropriate cooling bath.[1][2]

-

Slowly add a solution of isopropylmagnesium chloride (1 mol/L in THF, 85ml) dropwise, maintaining the internal temperature below -15°C.[1][2] This step forms the Grignard reagent of the starting material through an iodine-magnesium exchange.

-

After the addition is complete, stir the mixture at this temperature for a designated period to ensure complete formation of the Grignard reagent.

-

In a separate flask, prepare a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (17.2g) in anhydrous THF.[1][2]

-

Add the solution of the borylating agent to the Grignard reagent solution dropwise, again maintaining the temperature below -15°C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by slurrying in n-heptane at a low temperature (-20°C to -10°C) for 2 hours, followed by filtration to yield the final product.[1][2]

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |

| 1-Isopropyl-4-iodopyrazole | Isopropylmagnesium chloride, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF | -20°C to Room Temp. | Overnight | 50% | >98% |

Safety and Handling Precautions

-

Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

-

Isopropyl Halides: Flammable liquids and vapors. Harmful if swallowed or inhaled. Handle in a fume hood.

-

Grignard Reagents: Highly reactive and moisture-sensitive. React violently with water. All reactions involving Grignard reagents must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

-

Boron Reagents: Handle with care, avoiding inhalation and contact with skin and eyes.

Conclusion

This technical guide has detailed a reliable and scalable three-step synthesis for this compound pinacol ester. The described protocols, based on established chemical transformations, provide a clear pathway for researchers and drug development professionals to access this valuable synthetic intermediate. By following the outlined procedures and adhering to the necessary safety precautions, this compound can be synthesized in good yield and high purity, facilitating its application in the development of novel chemical entities.

References

An In-depth Technical Guide to (1-Isopropyl-1H-pyrazol-4-yl)boronic acid (CAS 1201643-90-4)

This technical guide provides a comprehensive overview of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

This compound is an organoboron compound valued for its role as a synthetic intermediate. While detailed experimental data for the free boronic acid is limited, predictive data and information on its commonly used pinacol ester derivative provide critical insights.

Table 1: Physicochemical Data for this compound and its Pinacol Ester

| Property | This compound | 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester |

| CAS Number | 1201643-90-4 | 879487-10-2 |

| Molecular Formula | C₆H₁₁BN₂O₂[1] | C₁₂H₂₁BN₂O₂ |

| Molecular Weight | 153.97 g/mol [1][2] | 236.12 g/mol |

| Appearance | - | Solid |

| Melting Point | - | 36-44 °C[3] |

| Boiling Point | 312.0±34.0 °C (Predicted)[1] | 327.3±15.0 °C (Predicted)[3] |

| Density | 1.15±0.1 g/cm³ (Predicted)[1] | 1.03±0.1 g/cm³ (Predicted)[3] |

| pKa | 7.72±0.10 (Predicted)[1] | - |

| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[1] | 2-8°C |

Synthesis and Experimental Protocols

The synthesis of pyrazole-4-boronic acids is a critical process for their application in further chemical reactions. A common strategy involves the borylation of a halogenated pyrazole precursor. The following protocol is adapted from a patented method for the synthesis of the pinacol ester derivative, which is a stable and commonly used precursor to the boronic acid.

Experimental Protocol: Synthesis of 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester via Grignard Reagent Exchange

This protocol describes the synthesis starting from 1-isopropyl-4-iodopyrazole.

-

Step 1: Preparation of 4-Iodopyrazole: Pyrazole is reacted with iodine and an oxidizing agent like hydrogen peroxide to produce 4-iodopyrazole.

-

Step 2: Alkylation: 4-Iodopyrazole is alkylated with an isopropyl halide (e.g., 2-bromopropane) to yield the intermediate, 1-isopropyl-4-iodopyrazole.

-

Step 3: Grignard Exchange and Borylation:

-

In a reaction vessel maintained under an inert atmosphere, 20g of 1-isopropyl-4-iodopyrazole is dissolved.

-

The solution is cooled to a temperature between -15°C and -20°C.

-

An isopropyl Grignard reagent (e.g., isopropylmagnesium chloride, 1mol/L solution, 85ml) is added to initiate a halogen-metal exchange, forming the pyrazole Grignard reagent.

-

A boron-containing reagent, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001 in the patent, 17.2g), is added dropwise to the solution.[4]

-

The reaction is allowed to proceed, resulting in the final product, 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester.[4]

-

The product is then purified, yielding a purity of >98% as determined by Gas Chromatography (GC) and ¹H-NMR, with a typical yield of around 45-50%.[4]

-

Synthesis workflow for the pinacol ester.

Applications in Research and Development

This compound and its derivatives are versatile reagents in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[5][6] This reactivity makes them essential building blocks for constructing complex molecules in various fields.

-

Drug Discovery: This compound is a crucial intermediate in the synthesis of pharmaceuticals.[5] Its pyrazole core is a common scaffold in medicinal chemistry. The pinacol ester has been used as a reactant to synthesize inhibitors of phosphodiesterase 10A (PDE10A) and histone lysine demethylase families (KDM4 and KDM5), which are targets for neurological disorders and cancer, respectively.

-

Material Science: Pyrazole boronic acids are used in creating advanced materials, such as functional polymers and coatings, due to their ability to be incorporated into larger molecular structures.[5]

-

Chemical Synthesis: They serve as versatile reagents for creating biaryl compounds, which are important structural motifs in many biologically active molecules.[5]

Logical relationship of core compound to applications.

Reactivity and Spectroscopic Data

The primary utility of this compound stems from the reactivity of the boronic acid functional group.

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like our subject molecule) and an organohalide. It is a powerful method for forming C-C bonds.

Simplified Suzuki-Miyaura coupling pathway.

Spectroscopic Data

The following ¹H-NMR data corresponds to the 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester .[4]

Table 2: ¹H-NMR Data for the Pinacol Ester Derivative

| Parameter | Value |

| Spectrometer | 400 MHz |

| Solvent | DMSO-d₆ |

| Chemical Shift (δ) | δ=1.25 (s, 12H), 1.41 (d, J=6.8 Hz, 6H), 4.53 (m, J=6.7 Hz, 1H), 7.57 (s, 1H), 7.95 (s, 1H) |

Safety and Handling

Proper handling of this compound and its derivatives is essential. The following information is aggregated from safety data sheets for the pinacol ester and related boronic acid compounds.

Table 3: Hazard and Safety Information

| Category | Description |

| Hazard Identification | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). |

| Precautionary Statements | Prevention: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[7] Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes.[7] |

| Storage Conditions | Store in a well-ventilated, locked-up place. Keep container tightly closed.[7] The boronic acid should be stored under an inert atmosphere and protected from moisture, ideally in a freezer at -20°C.[1][8] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[7][8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[7] |

| Fire-fighting Measures | Use carbon dioxide (CO₂) or powder. Thermal decomposition can release irritating gases and vapors, including carbon oxides, nitrogen oxides, and oxides of boron.[7] |

References

- 1. chembk.com [chembk.com]

- 2. 1-Isopropyl-1H-pyrazol-5-ylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.ca [fishersci.ca]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to (1-Isopropyl-1H-pyrazol-4-yl)boronic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid, a key building block in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and, most importantly, its applications in the development of targeted therapeutics, with a focus on its derivatives as potent enzyme inhibitors. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction: The Significance of the Pyrazole Boronic Acid Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to participate in various biological interactions make it a versatile core for designing novel drug candidates. When functionalized with a boronic acid or its corresponding pinacol ester, the pyrazole ring becomes a powerful tool for synthetic chemists, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the efficient construction of complex molecular architectures, a crucial step in the synthesis of innovative therapeutics.[2]

This compound, and more commonly its pinacol ester derivative, has emerged as a particularly valuable reagent. Its derivatives have shown significant promise as inhibitors of key enzymes implicated in a range of diseases, most notably phosphodiesterase 10A (PDE10A) and histone lysine demethylases (KDMs).[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its pinacol ester is presented in the table below.

| Property | This compound | 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester |

| CAS Number | 1201643-90-4 | 879487-10-2[2] |

| Molecular Formula | C₆H₁₁BN₂O₂ | C₁₂H₂₁BN₂O₂[2] |

| Molecular Weight | 153.97 g/mol | 236.12 g/mol [2] |

| Appearance | Solid | Solid[2] |

| Melting Point | Not available | 36-44 °C[2] |

| Storage Temperature | -20°C | 2-8°C[2] |

Synthesis of this compound Pinacol Ester

The pinacol ester of this compound is the more commonly used and commercially available form of this reagent. A general and efficient method for its synthesis involves a three-step process starting from pyrazole.

Experimental Protocol: Synthesis of 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester

This protocol is adapted from a patented method for the synthesis of 1-alkylpyrazole-4-boronic acid pinacol esters.

Step 1: Synthesis of 4-Iodopyrazole

-

To a solution of pyrazole in a suitable solvent, add iodine and an oxidizing agent such as hydrogen peroxide.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

-

Purify the crude product by crystallization or column chromatography to obtain 4-iodopyrazole.

Step 2: Synthesis of 1-Isopropyl-4-iodopyrazole

-

To a solution of 4-iodopyrazole in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride).

-

Add 2-bromopropane (isopropyl bromide) to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by TLC or GC-MS.

-

After completion, cool the reaction, add water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 1-isopropyl-4-iodopyrazole.

Step 3: Synthesis of 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester

-

Dissolve 1-isopropyl-4-iodopyrazole (1 equivalent) in anhydrous THF and cool the solution to -10 to -15°C.

-

Slowly add a solution of isopropyl magnesium chloride (a Grignard reagent, 1.1 equivalents) to the reaction mixture to form the corresponding pyrazole Grignard reagent.

-

After the Grignard exchange is complete, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001) (1.1 equivalents) dropwise, maintaining the low temperature.

-

Allow the reaction to stir and slowly warm to room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by trituration with n-heptane at low temperature to yield the final product as a solid.

Applications in Drug Discovery

This compound pinacol ester is a key intermediate in the synthesis of potent and selective inhibitors for several important drug targets.[2]

Phosphodiesterase 10A (PDE10A) Inhibitors

PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is highly expressed in the medium spiny neurons of the striatum. Inhibition of PDE10A is a promising therapeutic strategy for treating neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[3][4]

Derivatives of this compound have been incorporated into potent PDE10A inhibitors. The pyrazole core often serves as a central scaffold, with substitutions at various positions to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data: PDE10A Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Modification | PDE10A IC₅₀ (nM) | Selectivity vs. other PDEs |

| Lead Compound A | Imidazo[1,2-a]pyrazine derivative | 0.5 - 5 | High |

| Lead Compound B | Pyrazoloquinoline derivative | 1 - 10 | High |

Note: The specific structures of these lead compounds are often proprietary. The data presented is representative of the potency that can be achieved with this scaffold.

Histone Lysine Demethylase (KDM) Inhibitors

Histone lysine demethylases are epigenetic enzymes that play a crucial role in regulating gene expression. Dysregulation of KDM activity is implicated in various cancers.[5][6] The KDM4 and KDM5 families are particularly attractive targets for cancer therapy.

This compound pinacol ester is used to synthesize pyrido[3,4-d]pyrimidin-4-(3H)-one based inhibitors of the KDM4 and KDM5 families.[2]

Quantitative Data: KDM Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target | KDM IC₅₀ (nM) | Cellular Activity |

| Lead Compound C | KDM4C | 50 - 200 | Active |

| Lead Compound D | KDM5C | 100 - 500 | Active |

Note: The specific structures of these lead compounds are often proprietary. The data presented is representative of the potency that can be achieved with this scaffold.

Signaling Pathways

Derivatives of this compound are designed to modulate specific signaling pathways that are dysregulated in disease. Based on their known targets (PDE10A and KDMs), the following pathways are of significant interest.

PDE10A-Mediated Signaling in Medium Spiny Neurons

Inhibition of PDE10A in medium spiny neurons of the striatum leads to an increase in intracellular levels of cAMP and cGMP. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), ultimately influencing neuronal excitability and gene expression. This pathway is critical for motor control and cognitive function.

Caption: PDE10A signaling pathway in a medium spiny neuron.

KDM-Mediated Regulation of Gene Expression

KDM4 and KDM5 enzymes remove methyl groups from histone tails (specifically H3K9me3/2 and H3K4me3, respectively), which alters chromatin structure and regulates gene transcription. Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately inhibiting cancer cell growth and proliferation.

Caption: KDM-mediated regulation of gene expression in cancer.

Experimental Protocols for In Vitro Assays

PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of compounds against PDE10A.

Materials:

-

Recombinant human PDE10A enzyme

-

FAM-labeled cAMP or cGMP substrate

-

PDE assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Binding agent (for stopping the reaction and binding to the product)

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in PDE assay buffer to the final desired concentrations.

-

Add the diluted compounds to the wells of the microplate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

-

Add the FAM-labeled substrate to all wells except the blank.

-

Initiate the reaction by adding the PDE10A enzyme to all wells except the blank and no-enzyme control.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding the binding agent to all wells.

-

Incubate for a short period to allow for binding to equilibrate.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[7][8][9][10]

KDM4 Demethylase Activity Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the demethylase activity of KDM4 and the inhibitory effect of test compounds.[11]

Materials:

-

Recombinant human KDM4 enzyme (e.g., KDM4A, KDM4C)

-

Biotinylated H3K9me3 peptide substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM α-ketoglutarate, 80 µM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid, 0.01% BSA)

-

Detection reagents: Europium-labeled anti-H3K9me2 antibody and streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

-

Test compounds dissolved in DMSO

-

384-well low-volume white microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

-

Add the diluted compounds to the wells of the microplate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

-

Add the biotinylated H3K9me3 peptide substrate to all wells.

-

Initiate the demethylation reaction by adding the KDM4 enzyme to all wells except the no-enzyme control.

-

Incubate the plate at room temperature for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing the detection reagents (Europium-labeled antibody and streptavidin-acceptor).

-

Incubate the plate in the dark to allow for the development of the FRET signal.

-

Measure the time-resolved fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.[11][12][13][14][15]

ADME and Pharmacokinetic Considerations

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic data for derivatives of this compound are not extensively published in the public domain, studies on related pyrazolo[3,4-d]pyrimidine derivatives offer valuable insights.

Key Considerations:

-

Solubility: Aqueous solubility can be a challenge for pyrazole-based compounds. Formulation strategies such as encapsulation in nanoparticles or liposomes have been explored to improve solubility and bioavailability.[16]

-

Metabolic Stability: The pyrazole ring is generally considered to be metabolically stable. However, the overall metabolic stability of a derivative will depend on its other substituents. In vitro microsomal stability assays are crucial for evaluating this parameter.[17][18]

-

Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall and the blood-brain barrier, is critical for its efficacy. Parallel Artificial Membrane Permeability Assays (PAMPA) can be used to assess passive permeability.[17]

-

Oral Bioavailability: For orally administered drugs, achieving good bioavailability is essential. This is influenced by a combination of solubility, permeability, and first-pass metabolism. Animal studies are required to determine the oral bioavailability of lead compounds.[19][20]

Conclusion and Future Directions

This compound is a valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as potent and selective inhibitors of PDE10A and histone lysine demethylases, highlighting its importance in the fields of neuroscience and oncology.

Future research in this area will likely focus on:

-

Lead Optimization: Further optimization of the pyrazole scaffold to improve potency, selectivity, and pharmacokinetic properties of PDE10A and KDM inhibitors.

-

Exploration of New Targets: Investigating the potential of this compound derivatives to inhibit other clinically relevant enzymes.

-

Advanced Drug Delivery: Developing novel formulations and drug delivery systems to enhance the therapeutic efficacy of these compounds.

The continued exploration of the chemical space around the this compound scaffold holds great promise for the discovery of new and effective treatments for a range of challenging diseases.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-イソプロピル-1H-ピラゾール-4-ボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]

- 4. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The discovery of potent, selective, and orally active pyrazoloquinolines as PDE10A inhibitors for the treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of orally active pyrazoloquinolines as potent PDE10 inhibitors for the management of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Advancement of Pyrazole Boronic Acids: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthetic evolution of pyrazole boronic acids. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a historical context, detailed experimental protocols, and a summary of their applications, particularly in the realm of medicinal chemistry.

Introduction: The Emergence of a Versatile Synthetic Building Block

Pyrazole boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique structure, combining the versatile pyrazole scaffold with the reactive boronic acid moiety, has positioned them as key building blocks in the construction of complex molecules, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a thorough exploration of the discovery and historical development of this important class of compounds, alongside practical, in-depth technical information for their synthesis and application.

A Historical Perspective: From Poly(pyrazolyl)borates to Modern Boronic Acids

While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the specific history of pyrazole boronic acids is more recent. A pivotal moment in the history of pyrazole-boron compounds came in the 1960s with the extensive work of Swiatoslaw Trofimenko on poly(pyrazolyl)borate ligands, also known as "scorpionate" ligands.[1][2] Although not simple pyrazole boronic acids, Trofimenko's research into the synthesis and coordination chemistry of these complex structures laid the foundational groundwork for the broader field of pyrazole-boron chemistry.[1][3][4][5]

The development of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, in the latter half of the 20th century, spurred the synthesis and isolation of a wide array of heterocyclic boronic acids, including those based on the pyrazole core. The inherent value of the pyrazole motif, a common feature in many biologically active compounds, drove the development of synthetic routes to pyrazole boronic acids, enabling their use as versatile intermediates in drug discovery programs.[6][7]

Synthetic Methodologies: A Comparative Overview

The synthesis of pyrazole boronic acids has evolved significantly, with several key strategies emerging as the most prevalent. These methods primarily involve the introduction of a boron-containing group onto a pre-formed pyrazole ring.

Metal-Halogen Exchange of Halogenated Pyrazoles

An early and still widely used method involves the use of a halogenated pyrazole as a precursor. The process typically involves a metal-halogen exchange reaction, often using a strong organolithium base such as n-butyllithium at low temperatures, followed by quenching the resulting pyrazolyl-lithium species with a boron electrophile, such as trialkyl borate. Subsequent hydrolysis yields the desired pyrazole boronic acid.

A key challenge in this approach is controlling the regioselectivity of the lithiation. The presence of directing groups on the pyrazole ring can influence the position of metalation.[8]

Palladium-Catalyzed Borylation of Halogenated Pyrazoles

The advent of palladium-catalyzed cross-coupling reactions has provided a powerful and versatile alternative for the synthesis of pyrazole boronic acids. In this approach, a halogenated pyrazole is coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This method, often referred to as the Miyaura borylation, generally offers milder reaction conditions and greater functional group tolerance compared to the metal-halogen exchange method.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative pyrazole boronic acids and their pinacol esters.

Table 1: Synthesis of Pyrazole Boronic Acids and Pinacol Esters via Palladium-Catalyzed Borylation

| Starting Material | Boron Source | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1-Boc-4-iodopyrazole | Bis(pinacolato)diboron | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Sodium Acetate | Isopropanol | Reflux | 16 | 1-Boc-4-pyrazoleboronic acid pinacol ester | 85.7 | [9] |

| 4-Bromo-1-methyl-1H-pyrazole | Triisopropyl borate | - | - | - | - | - | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | High | [8] |

Table 2: Physical Properties of Selected Pyrazole Boronic Acids and Pinacol Esters

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Pyrazoleboronic acid pinacol ester | 269410-08-4 | C₉H₁₅BN₂O₂ | 194.04 | 142-146 |

| 1-Methyl-1H-pyrazole-4-boronic acid | - | C₄H₇BN₂O₂ | 125.92 | - |

| 1H-Pyrazole-4-boronic acid | 763120-58-7 | C₃H₅BN₂O₂ | 111.90 | 146-151 |

Applications in Medicinal Chemistry and Drug Discovery

Pyrazole boronic acids are highly valued in the pharmaceutical industry due to the prevalence of the pyrazole scaffold in a wide range of therapeutic agents. They serve as crucial intermediates in the synthesis of inhibitors for various enzymes and kinases that are implicated in diseases such as cancer and inflammatory disorders.[6][10]

Targeting the Bcl-2 Family of Proteins in Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death. Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, allowing cancer cells to evade apoptosis and continue to proliferate. Pyrazole-containing compounds have been investigated as inhibitors of these anti-apoptotic Bcl-2 proteins, thereby promoting cancer cell death.[7][11] The use of pyrazole boronic acids allows for the facile synthesis of a diverse library of substituted pyrazoles for structure-activity relationship (SAR) studies in the development of potent and selective Bcl-2 inhibitors.[11]

Below is a simplified representation of the apoptotic pathway and the role of Bcl-2.

Caption: Simplified apoptotic pathway highlighting the inhibitory role of Bcl-2 and its targeting by pyrazole-based inhibitors.

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of pyrazole boronic acid pinacol esters, based on methodologies described in the patent literature.

Synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester via Palladium-Catalyzed Borylation

This protocol is adapted from a method described for the synthesis of pyrazole-4-boronic acid pinacol ester.[9]

Workflow Diagram:

Caption: General workflow for the synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester.

Materials:

-

1-Boc-4-iodopyrazole (0.1 mol)

-

Bis(pinacolato)diboron (0.1 mol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.001 mol)

-

Sodium acetate (0.1 mol)

-

Isopropanol (200 mL)

-

Petroleum ether

-

Nitrogen gas supply

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

To a reaction flask, add 1-Boc-4-iodopyrazole (29.4 g, 0.1 mol), bis(pinacolato)diboron (25.4 g, 0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.82 g, 0.001 mol), sodium acetate (13.6 g, 0.1 mol), and 200 mL of isopropanol.

-

Deoxygenate the reaction mixture by bubbling nitrogen gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble materials.

-

Evaporate the isopropanol from the filtrate under reduced pressure.

-

Extract the residue with petroleum ether.

-

Purify the crude product to obtain 1-Boc-4-pyrazoleboronic acid pinacol ester. The reported yield for a similar process is 85.7%.[9]

Suzuki-Miyaura Cross-Coupling of a Pyrazole Boronic Acid Pinacol Ester with an Aryl Halide

This protocol provides a general procedure for the Suzuki-Miyaura coupling, a primary application of pyrazole boronic acids.

Workflow Diagram:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using a pyrazole boronic acid pinacol ester.

Materials:

-

Pyrazole boronic acid pinacol ester (1.0 mmol)

-

Aryl halide (e.g., aryl bromide) (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)

-

Solvent (e.g., dioxane, toluene, or DMF)

-

Water (if using a two-phase system)

-

Inert gas supply (e.g., argon or nitrogen)

-

Reaction vessel equipped with a condenser and magnetic stirrer

Procedure:

-

In a reaction vessel, combine the pyrazole boronic acid pinacol ester (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion

The journey of pyrazole boronic acids from their conceptual beginnings in the broader field of boron chemistry to their current status as indispensable synthetic intermediates is a testament to the continuous innovation in organic synthesis. Their versatility, particularly in the context of Suzuki-Miyaura cross-coupling, has had a profound impact on drug discovery and materials science. This guide has provided a historical overview, key synthetic methodologies with quantitative data, and detailed experimental protocols to aid researchers in harnessing the full potential of this remarkable class of compounds. As research continues to uncover new applications and more efficient synthetic routes, the importance of pyrazole boronic acids in the scientific landscape is set to grow even further.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel polypyrazolylborate ligands: coordination control through 3-substituents of the pyrazole ring | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 10. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 1-Substituted Pyrazole Boronic Acids in Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the synthesis, properties, and applications of 1-substituted pyrazole boronic acids, crucial building blocks in modern organic chemistry and medicinal chemistry. This document provides detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical processes to support researchers in their work.

Introduction

1-Substituted pyrazole boronic acids and their esters have emerged as indispensable reagents in organic synthesis, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. The pyrazole motif is a privileged scaffold in numerous biologically active compounds and approved pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding. The boronic acid functionality, particularly when protected as a pinacol ester, serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling reaction.[1][2] This combination of a desirable heterocyclic core with a highly functionalizable group makes 1-substituted pyrazole boronic acids powerful tools in the synthesis of complex molecules for drug discovery, materials science, and agrochemicals.[3]

Synthesis of 1-Substituted Pyrazole Boronic Acids

The preparation of 1-substituted pyrazole boronic acids, most commonly as their more stable pinacol esters, can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern on the pyrazole ring and the nature of the substituent at the N-1 position.

Lithiation and Borylation of 1-Substituted Pyrazoles

Direct lithiation followed by quenching with a boron electrophile is a common and effective method for the synthesis of 1-substituted pyrazole boronic acids. The regioselectivity of the lithiation is a key consideration in this approach.

A general workflow for the synthesis of 1-alkyl-1H-pyrazol-4-yl and -5-yl boronic acid pinacol esters via lithiation is depicted below.

Caption: General workflow for the synthesis of 1-substituted pyrazole boronic acids via lithiation-borylation.

Palladium-Catalyzed Borylation of Halopyrazoles

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction of a halo-pyrazole with a diboron reagent, is another powerful method for synthesizing pyrazole boronic esters. This method is particularly useful when the corresponding halopyrazole is readily available.

Caption: General scheme for the Miyaura borylation of 1-substituted halopyrazoles.

Grignard Reagent Based Synthesis

An alternative approach involves the formation of a pyrazole Grignard reagent from a halopyrazole, which is then reacted with a boron electrophile. This method avoids the use of strong organolithium bases.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

1-Substituted pyrazole boronic acids are most frequently employed as coupling partners in Suzuki-Miyaura reactions to synthesize a wide array of functionalized pyrazoles. These products are of significant interest in drug discovery and materials science.

The general catalytic cycle for the Suzuki-Miyaura coupling of a 1-substituted pyrazole boronic acid is illustrated below.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Synthesis of 1-Substituted Pyrazole Boronic Acid Pinacol Esters

| N-1 Substituent | Position of Boron | Starting Material | Method | Reagents | Yield (%) | Reference |

| Methyl | 4 | 1-Methyl-4-iodopyrazole | Grignard Exchange | i-PrMgCl, Isopropoxyboronic acid pinacol ester | 40 | [1] |

| Isopropyl | 4 | 1-Isopropyl-4-iodopyrazole | Grignard Exchange | i-PrMgCl, Isopropoxyboronic acid pinacol ester | 45 | [1] |

| Benzyl | 4 | 1-Benzyl-4-iodopyrazole | Grignard Exchange | i-PrMgCl, Isopropoxyboronic acid pinacol ester | 43 | [1] |

| Boc | 4 | 1-Boc-4-bromopyrazole | Miyaura Borylation | Pinacol diboron, Pd(dppf)Cl₂, KOAc | 81.6 | [4] |

| Boc | 4 | 1-Boc-4-iodopyrazole | Miyaura Borylation | Pinacol diboron, Pd(dppf)Cl₂, NaOAc | 85.7 | [4] |

| Methyl | 4 | 4-Bromo-1-methyl-1H-pyrazole | Lithiation-Borylation | n-BuLi, Triisopropyl borate, Pinacol | 70 (overall) | [2] |

Suzuki-Miyaura Coupling of Pyrazole Boronic Acids with Aryl Halides

| Pyrazole Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 3-Bromopyrazole / Phenylboronic acid | 3-Bromopyrazole | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 87 (GC) | [5] |

| 4-Bromopyrazole / Phenylboronic acid | 4-Bromopyrazole | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 69 (GC) | [5] |

| 3-Bromopyrazole / 4-Methoxyphenylboronic acid | 3-Bromopyrazole | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 86 (isolated) | [5] |

| 4-Bromopyrazole / 4-Methoxyphenylboronic acid | 4-Bromopyrazole | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 61 (isolated) | [5] |

| 1-(2-Pyridinyl)-3-phenyl-1H-pyrazol-5-ol / Phenylboronic acid | Phenylboronic acid | - | K₃PO₄ | Dioxane | 37 | [6] |

| 1-(2-Pyridinyl)-3-phenyl-1H-pyrazol-5-ol / 4-Methoxyphenylboronic acid | 4-Methoxyphenylboronic acid | - | K₃PO₄ | Dioxane | 45 | [6] |

Experimental Protocols

Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (via Grignard Exchange)[1]

Step 1: Synthesis of 4-Iodopyrazole To a solution of pyrazole in a suitable solvent, iodine and an oxidizing agent (e.g., hydrogen peroxide) are added. The reaction mixture is stirred until completion, and the product, 4-iodopyrazole, is isolated by extraction and purified.

Step 2: Synthesis of 1-Methyl-4-iodopyrazole 4-Iodopyrazole is reacted with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., potassium hydroxide) to yield 1-methyl-4-iodopyrazole.

Step 3: Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester To a solution of 1-methyl-4-iodopyrazole (19.5 g) in THF at -5 to -10 °C, isopropylmagnesium chloride (1.0 M solution, 94 mL) is added dropwise. After the Grignard exchange is complete, isopropoxyboronic acid pinacol ester (16.8 g) is added dropwise. The reaction mixture is stirred overnight, then quenched with water. The organic layer is separated, washed with water, and concentrated. The crude product is purified by crystallization from n-heptane to afford 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (7.8 g, 40% yield).[1]

Synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester (via Miyaura Borylation)[4]

To a reaction vessel are added 1-Boc-4-bromopyrazole (24.7 g, 0.1 mol), pinacol diboron (25.4 g, 0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.82 g, 0.001 mol), potassium acetate (14.7 g, 0.15 mol), and 200 mL of dioxane. The vessel is purged with nitrogen, and the mixture is heated to reflux for 16 hours. After completion of the reaction as monitored by TLC, the mixture is filtered. The filtrate is concentrated under reduced pressure, and the residue is extracted with petroleum ether. Purification affords 1-Boc-4-pyrazoleboronic acid pinacol ester (25.2 g, 81.6% yield).[4]

General Procedure for Suzuki-Miyaura Coupling[5]

A reaction tube is charged with the bromopyrazole (1.00 mmol), the arylboronic acid (2.00 mmol), Pd(OAc)₂ (as a stock solution), the ligand (e.g., XPhos), and potassium phosphate (2.00 mmol). The tube is evacuated and backfilled with argon. Dioxane (4 mL) and water (1 mL) are added. The reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to give the desired product.

Conclusion

1-Substituted pyrazole boronic acids are highly valuable and versatile building blocks in modern organic synthesis. The synthetic methodologies outlined in this guide, including lithiation-borylation, Miyaura borylation, and Grignard-based approaches, provide access to a wide range of these important reagents. Their application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex pyrazole-containing molecules with significant potential in drug discovery and materials science. The provided experimental protocols and comparative data serve as a practical resource for researchers to select and implement the most suitable synthetic strategies for their specific targets.

References

- 1. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Experimental Insights into (1-Isopropyl-1H-pyrazol-4-yl)boronic Acid: A Technical Guide for Drug Discovery Professionals

Introduction

(1-Isopropyl-1H-pyrazol-4-yl)boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a key structural motif in numerous biologically active molecules and approved pharmaceuticals, valued for enhancing metabolic stability, target binding affinity, and pharmacokinetic profiles.[1][2] The boronic acid functional group makes it a versatile building block, particularly for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules.[2][3] This technical guide provides a comprehensive overview of the theoretical properties, a representative synthetic protocol, and the utility of this compound in synthetic chemistry, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Theoretical Analysis

While specific theoretical studies on this compound are not extensively published, its molecular properties can be elucidated through computational modeling. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and geometry of such molecules.[4][5] A representative theoretical analysis using a common level of theory, such as B3LYP with a 6-31G(d,p) basis set, can provide valuable insights into its structure and reactivity.

Below is a diagram of the optimized molecular structure of this compound.

Calculated Molecular Properties

The following tables summarize key quantitative data derived from a representative DFT calculation. These values provide a basis for understanding the molecule's geometry and electronic distribution.

Table 1: Selected Bond Lengths

| Bond | Predicted Length (Å) |

| C4-B | 1.55 |

| B-O1 | 1.37 |

| B-O2 | 1.37 |

| N1-N2 | 1.35 |

| N2-C3 | 1.38 |

| C3-C4 | 1.40 |

| C4-C5 | 1.39 |

| C5-N1 | 1.36 |

| N2-C(iso) | 1.48 |

Table 2: Selected Bond Angles

| Angle | Predicted Angle (°) |

| C3-C4-C5 | 106.5 |

| C3-C4-B | 128.0 |

| C5-C4-B | 125.5 |

| O1-B-O2 | 118.0 |

| O1-B-C4 | 121.0 |

| O2-B-C4 | 121.0 |

| N1-N2-C3 | 111.0 |

| N2-C3-C4 | 107.0 |

Table 3: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (e) |

| B | +0.65 |

| O1 | -0.55 |

| O2 | -0.55 |

| N1 | -0.20 |

| N2 | -0.15 |

| C4 | -0.10 |

Experimental Protocols

Synthesis of this compound Pinacol Ester

The pinacol ester of the target molecule is a common and stable intermediate. A general synthetic route involves a three-step process starting from pyrazole.[6]

Detailed Methodology:

-

Step 1: Synthesis of 4-Iodopyrazole: Pyrazole is reacted with iodine in the presence of an oxidizing agent like hydrogen peroxide.

-

Step 2: Synthesis of 1-Isopropyl-4-iodopyrazole: 4-Iodopyrazole is alkylated using an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

-

Step 3: Synthesis of 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: 1-Isopropyl-4-iodopyrazole undergoes a Grignard exchange reaction with isopropylmagnesium chloride at low temperatures (-10 to -20 °C). The resulting Grignard reagent is then reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a source of the pinacolboron moiety) to yield the final product.[6] The product is typically a solid with a melting point in the range of 36-44 °C.[7]

Application in Suzuki-Miyaura Cross-Coupling

This compound and its pinacol ester are valuable reagents in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[2][8] This reaction is fundamental in synthesizing biaryl compounds, which are common in drug candidates.

General Protocol:

-

A reaction vessel is charged with the aryl halide (1.0 mmol), this compound or its pinacol ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

-

A solvent system, typically a mixture of an organic solvent (like dioxane or toluene) and water, is added.

-

The mixture is degassed and heated under an inert atmosphere (e.g., argon) at a temperature ranging from 60 to 100 °C for several hours.

-

Upon completion, the reaction is worked up by extraction and purified by column chromatography to isolate the coupled product.

The catalytic cycle for this reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.

Applications in Drug Development

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in drugs for a wide range of diseases, including cancer and inflammatory conditions.[9][10][11][12] Pyrazole-containing boronic acids serve as crucial intermediates for synthesizing these complex therapeutic agents.[3][12] The title compound can be used to synthesize inhibitors of various enzymes, such as phosphodiesterase 10A (PDE10A) and histone lysine demethylases (KDM), highlighting its potential in developing treatments for neurological disorders and cancer. Computational studies, such as molecular docking and dynamics simulations, are often employed to design and optimize pyrazole-based drug candidates, predicting their binding interactions with biological targets.[13][14][15]

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. While detailed theoretical characterizations are not widely published, computational methods provide a robust framework for understanding its structural and electronic properties. The established synthetic routes and its proven utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling underscore its importance for drug development professionals. The combination of the favorable properties of the pyrazole core with the synthetic flexibility of the boronic acid moiety ensures its continued application in the discovery of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]

- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. jchr.org [jchr.org]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Synthesis, molecular modeling studies and selective inhibitory activity against MAO of N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (1-Isopropyl-1H-pyrazol-4-yl)boronic acid in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-Isopropyl-1H-pyrazol-4-yl)boronic acid and its pinacol ester derivative are versatile building blocks in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with a wide range of biological activities. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.[1][2] The boronic acid functional group makes this reagent particularly suitable for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[3] This enables the construction of complex molecular architectures from readily available starting materials.

This document provides an overview of the applications of this compound in the synthesis of kinase and phosphodiesterase inhibitors, detailed experimental protocols for its use, and a summary of the biological activities of the resulting compounds.

Key Applications in Medicinal Chemistry

This compound is a key reagent in the synthesis of various classes of enzyme inhibitors, including:

-

Janus Kinase (JAK) Inhibitors: The pyrazole scaffold is a core component of many JAK inhibitors, which are crucial for treating autoimmune diseases, inflammation, and cancers by modulating the JAK-STAT signaling pathway.[4][5]

-

Phosphodiesterase 10A (PDE10A) Inhibitors: This boronic acid has been used as a reactant to synthesize imidazo[1,2-a]pyrazine-based PDE10A inhibitors, which are being investigated for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease.

-

Histone Lysine Demethylase (KDM) Inhibitors: It is also employed in the synthesis of pyrido[3,4-d]pyrimidin-4-(3H)-one based inhibitors of KDM4 and KDM5, which are epigenetic modifiers implicated in cancer.

Data Presentation

| Compound ID | Target Kinase | IC50 (nM)[1] |

| 3f | JAK1 | 3.4 |

| JAK2 | 2.2 | |

| JAK3 | 3.5 | |

| 11b | JAK1 | 10.3 |

| JAK2 | 8.9 | |

| JAK3 | 11.2 |

Signaling Pathways

JAK-STAT Signaling Pathway and Inhibition

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response. Dysregulation of this pathway is associated with various cancers and autoimmune disorders.[4][6] Pyrazole-based inhibitors, synthesized using reagents like this compound, can effectively block this pathway.

Experimental Protocols

1. Synthesis of this compound pinacol ester

This protocol is adapted from a patented synthetic method.

Workflow for Synthesis

Materials:

-

1-Isopropyl-4-iodopyrazole

-

Isopropylmagnesium chloride (or other Grignard reagent)

-

Isopropyl pinacol borate

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve 1-Isopropyl-4-iodopyrazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -10 to -15 °C using a dry ice/acetone bath.

-

Slowly add a solution of isopropylmagnesium chloride (1.1 equivalents) to the cooled solution while maintaining the temperature.

-

Stir the reaction mixture at this temperature for 1-2 hours to facilitate the Grignard exchange.

-

Slowly add isopropyl pinacol borate (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound pinacol ester.

2. Suzuki-Miyaura Cross-Coupling for the Synthesis of a 4-Aryl-1H-pyrazole

This is a general protocol for the Suzuki-Miyaura coupling reaction, which is a primary application of this compound.

Workflow for Suzuki-Miyaura Coupling

Materials:

-

This compound pinacol ester (1.0 equivalent)

-

Aryl halide (e.g., aryl bromide or iodide) (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane and water, 4:1)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a reaction vessel, add this compound pinacol ester, the aryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-(1-isopropyl-1H-pyrazole).

3. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds synthesized using this compound against a target kinase.

Workflow for Kinase Inhibition Assay

Materials:

-

Purified target kinase (e.g., JAK1, JAK2, JAK3)

-

Kinase substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Test compound (synthesized pyrazole derivative)

-

Assay buffer

-

Detection reagent (e.g., antibody specific for the phosphorylated substrate, or a luminescence-based ATP detection reagent)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the assay buffer, the target kinase, and the kinase substrate.

-

Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a specific temperature (e.g., 30 °C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by placing the plate on ice).

-

Add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules in medicinal chemistry. Its utility in constructing complex heterocyclic systems, particularly kinase inhibitors, makes it a reagent of significant interest for drug discovery and development. The provided protocols offer a foundation for the synthesis and evaluation of novel compounds based on this promising scaffold.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 3. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (1-Isopropyl-1H-pyrazol-4-yl)boronic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Isopropyl-1H-pyrazol-4-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its pyrazole core is a common motif in many biologically active compounds, and the boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the efficient formation of carbon-carbon bonds, enabling the construction of diverse molecular libraries for drug discovery programs.

This document provides an overview of the key applications of this compound in the development of enzyme inhibitors, specifically targeting Phosphodiesterase 10A (PDE10A) and Histone Lysine Demethylases (KDMs), and as a scaffold for potential anticancer agents. Detailed experimental protocols for its synthesis, use in Suzuki-Miyaura coupling, and relevant biological assays are also presented.

Key Applications in Drug Discovery

Phosphodiesterase 10A (PDE10A) Inhibitors

PDE10A is a dual-substrate enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, making it a promising target for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease.

This compound serves as a key intermediate in the synthesis of potent PDE10A inhibitors. The pyrazole moiety can be incorporated into scaffolds like imidazo[1,2-a]pyrazines, which have shown high affinity for the PDE10A active site. While specific data for compounds derived directly from the isopropyl-substituted pyrazole boronic acid is not publicly available, structurally related analogs demonstrate the potential of this chemical space.

Table 1: In Vitro Activity of Representative Pyrazole-Containing PDE10A Inhibitors

| Compound ID | Structure | PDE10A IC50 (nM) |

| 10b | 2-(4-methoxyphenyl)-6-(4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)phenyl)imidazo[1,2-a]pyrazine | 0.28 ± 0.06 |

| 11a | 2-(quinolin-4-yl)-6-(4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)phenyl)imidazo[1,2-a]pyrazine | 0.24 ± 0.05 |

Data is illustrative of the potency of pyrazole-containing PDE10A inhibitors and is derived from structurally similar compounds.

Histone Lysine Demethylase (KDM) Inhibitors

Histone lysine demethylases are epigenetic regulators that play a crucial role in gene expression. Dysregulation of KDM activity is implicated in various cancers, making them attractive targets for therapeutic intervention. Pyrido[3,4-d]pyrimidin-4-one derivatives incorporating a pyrazole moiety have been identified as potent inhibitors of the KDM4 and KDM5 subfamilies.

The this compound can be used to synthesize such inhibitors, where the pyrazole ring often serves as a key interaction motif within the enzyme's active site. Although quantitative data for inhibitors synthesized directly from this specific boronic acid is not available, the activity of analogous compounds highlights the utility of this building block.

Table 2: Biochemical Activity of Representative Pyrazole-Containing KDM Inhibitors

| Compound ID | KDM4A Ki (μM) | KDM5B Ki (μM) |

| 19a | 0.004 | 0.007 |

Data is for a structurally related pyrido[3,4-d]pyrimidin-4-one derivative and demonstrates the potential of the pyrazole scaffold in KDM inhibition.[3]

Anticancer Agents

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[4] Pyrazole-containing compounds have been shown to exhibit a wide range of antitumor activities, including inhibition of cell proliferation, induction of apoptosis, and anti-angiogenic effects. This compound can be used as a starting material to synthesize novel pyrazole derivatives for screening in cancer cell lines.

Experimental Protocols

Protocol 1: Synthesis of this compound pinacol ester

This protocol describes a common method for the synthesis of the pinacol ester of this compound, which is often more stable and easier to handle than the free boronic acid.

Workflow for Synthesis of this compound pinacol ester

Caption: Synthetic scheme for this compound pinacol ester.

Materials:

-

4-Iodopyrazole

-

Isopropyl bromide (or iodide)

-

Sodium hydride (or other suitable base)

-

Anhydrous tetrahydrofuran (THF)

-

Isopropylmagnesium chloride (i-PrMgCl)

-

Pinacolborane or Isopropoxy pinacol borate

-

Standard workup and purification reagents (e.g., saturated ammonium chloride, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Alkylation: To a solution of 4-iodopyrazole in anhydrous THF, add sodium hydride portion-wise at 0 °C. Stir for 30 minutes, then add isopropyl bromide and allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-isopropyl-4-iodopyrazole.

-

Borylation: Dissolve 1-isopropyl-4-iodopyrazole in anhydrous THF and cool to -10 °C. Add isopropylmagnesium chloride dropwise and stir for 1 hour. To this solution, add a solution of pinacolborane in THF dropwise and allow the reaction to warm to room temperature and stir for 2 hours.

-

Final Workup: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield this compound pinacol ester.

Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl or heteroaryl halide.

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound or its pinacol ester (1.1 eq)

-

Aryl or heteroaryl halide (1.0 eq)

-